molecular formula C15H8Cl2N4O3S B2552707 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 392244-20-1

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2552707
CAS No.: 392244-20-1
M. Wt: 395.21
InChI Key: FERPKYBBYQVHCW-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a nitrobenzamide group and two chlorine atoms attached to the phenyl rings

Preparation Methods

The synthesis of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as a chlorinated benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.

    Nitration: The nitro group can be introduced into the benzamide moiety by nitration of the corresponding benzamide precursor. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Chlorination: The chlorination of the phenyl rings can be accomplished using chlorine gas or a chlorinating agent, such as thionyl chloride (SOCl2), in the presence of a catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, iron powder and hydrochloric acid for nitro group reduction, and hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their antimicrobial, anticancer, and anti-inflammatory properties. They are being studied for their ability to inhibit specific enzymes and receptors involved in disease pathways.

    Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agricultural Chemistry: Some thiadiazole derivatives have been explored as potential agrochemicals, including herbicides and fungicides, due to their ability to interfere with specific biochemical pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s biological activity may be attributed to its ability to form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The nitro group and thiadiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared to other thiadiazole derivatives, such as:

    5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound lacks the nitrobenzamide group but retains the thiadiazole ring and chlorophenyl group, making it a simpler analog.

    4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: This compound features a methyl group instead of a chlorine atom on the phenyl ring, which may affect its electronic properties and biological activity.

    N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: This compound lacks the chlorine atom on the benzamide moiety, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties that can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O3S/c16-10-4-2-1-3-9(10)14-19-20-15(25-14)18-13(22)8-5-6-11(17)12(7-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERPKYBBYQVHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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